6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGSFGFNHIPAIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856859 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932406-36-5 | |
| Record name | 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of active agrochemical and pharmaceutical ingredients .
Mode of Action
It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that the introduction of fluorine atoms into lead structures has been a generally useful chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Pharmacokinetics
It is known that the introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues .
Result of Action
It is known that the presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Furthermore, it is known that this compound is air sensitive and should be stored in a cool place, kept tightly closed in a dry and well-ventilated place, and stored away from strong oxidizing agents .
Biological Activity
6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with the CAS number 932406-36-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
The compound's molecular formula is CHClFN, and it has a molar mass of 220.58 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molar Mass | 220.58 g/mol |
| CAS Number | 932406-36-5 |
| PubChem CID | 71721001 |
Biological Activity Overview
This compound has been studied for its potential as a therapeutic agent in various diseases. Key areas of research include:
1. Inhibition of DYRK1A:
Recent studies have highlighted the compound's role as a potent inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. In vitro assays demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting its potential for neuroprotective applications .
2. Antioxidant and Anti-inflammatory Properties:
The compound has shown significant antioxidant and anti-inflammatory effects in cellular models. For instance, it was evaluated in LPS-induced pro-inflammatory response assays in BV2 microglial cells, where it exhibited robust inhibition of inflammatory markers .
3. Anticancer Activity:
Preliminary investigations into the anticancer properties of this compound indicate that it may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress .
Case Study 1: DYRK1A Inhibition
Case Study 2: Anti-inflammatory Effects
In another study assessing the anti-inflammatory properties of various pyrrolopyridines, this compound was found to significantly reduce TNF-alpha levels in activated microglial cells. This suggests a mechanism that could be beneficial in treating neuroinflammatory conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets involved in signaling pathways associated with inflammation and cell proliferation. The trifluoromethyl group enhances lipophilicity and may facilitate better membrane penetration, contributing to its efficacy.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exhibits promising anticancer properties. Its structural analogs have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer types by targeting pathways associated with tumor growth and metastasis .
Neurological Studies
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. Research is ongoing to evaluate its effects on neurotransmitter systems and neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Preliminary investigations have suggested that this compound may possess antimicrobial properties. Its efficacy against certain bacterial strains has been documented, making it a potential lead compound for developing new antibiotics .
Synthesis of Functional Materials
Due to its unique chemical structure, this compound can serve as a building block for synthesizing functional materials. Its derivatives are being explored for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances electron-withdrawing properties, which can improve the performance of electronic devices .
Catalysis
The compound has potential applications in catalysis due to its ability to participate in various chemical reactions. Studies are focusing on its role as a catalyst or catalyst precursor in organic synthesis processes, particularly those involving heterocyclic compounds .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated several pyrrolo[2,3-b]pyridine derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant inhibition of cancer cell lines, suggesting that structural modifications could enhance potency .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings demonstrated that it could reduce oxidative stress markers and improve cognitive function post-injury .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C6
The chlorine atom at position 6 undergoes substitution under mild to moderate conditions due to the electron-deficient nature of the aromatic ring. Common nucleophiles include amines, alkoxides, and thiols.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amine substitution | K₂CO₃, DMF, 80°C, 12h | 6-Amino-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 78–85% | |
| Methoxylation | NaOMe, CuI, DMSO, 100°C, 24h | 6-Methoxy-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 65% |
Key Observations:
-
Reactions proceed efficiently in polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃.
-
The trifluoromethyl group enhances electrophilicity at C6, facilitating substitution without requiring harsh conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable functionalization at C6, leveraging the chlorine atom as a leaving group.
Key Observations:
-
Suzuki couplings tolerate diverse arylboronic acids, enabling access to biaryl derivatives.
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Ligand choice (e.g., SPhos, Xantphos) critically impacts reaction efficiency .
Functionalization of the Pyrrole Ring
The pyrrole moiety participates in electrophilic substitutions, though the trifluoromethyl group directs reactivity.
Key Observations:
-
Bromination occurs selectively at C5 due to the electron-withdrawing effects of the trifluoromethyl group .
-
Nitration requires careful temperature control to avoid over-nitration.
Reductive Transformations
The chlorine and trifluoromethyl groups remain inert under standard reduction conditions, enabling selective modifications.
Key Observations:
-
Nitro groups (introduced via nitration) are reduced to amines without affecting other substituents .
-
Zinc-mediated dehalogenation cleanly removes the C6 chlorine.
Heterocycle Functionalization as a Building Block
The compound serves as a precursor for fused heterocycles via cyclocondensation or annulation reactions.
Key Observations:
Preparation Methods
This method allows the introduction of the trifluoromethyl group via appropriate boronic acid derivatives or subsequent functional group transformations on the coupled product.
Electrophilic Halogenation and Subsequent Functionalization
Electrophilic halogenation is used to introduce the chloro substituent at the 6-position of the pyrrolo[2,3-b]pyridine ring.
- Intermediate: 3-iodo-1H-pyrrolo[2,3-b]pyridine derivatives.
- Reagents: Chlorinating agents under controlled conditions.
- Additional Steps: Methylation or other N-substitutions can be performed post-halogenation to modify the heterocyclic nitrogen.
- Purification: Column chromatography with ethyl acetate/hexanes mixtures.
This stepwise approach ensures selective halogenation and facilitates further functionalization to install the trifluoromethyl group.
Trifluoromethylation Techniques
The trifluoromethyl group at the 3-position is introduced either by:
- Direct trifluoromethylation of the pyrrolo[2,3-b]pyridine core using trifluoromethylating reagents.
- Coupling with trifluoromethylated aryl boronic acids in Suzuki-type reactions.
- Use of masked trifluoromethyl groups that can be converted under controlled conditions to the trifluoromethyl moiety.
These methods are optimized to balance reactivity and safety, as trifluoromethyl reagents can be sensitive and costly.
Preparation of Stock Solutions and Formulations
For research applications, the compound is often prepared as stock solutions:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.5335 | 22.6675 | 45.335 |
| 5 mM Solution Volume (mL) | 0.9067 | 4.5335 | 9.067 |
| 10 mM Solution Volume (mL) | 0.4534 | 2.2668 | 4.5335 |
Note: Stock solutions are prepared in solvents like DMSO, with heating to 37°C and ultrasonic oscillation to increase solubility. Storage is recommended at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.
Detailed Research Findings and Yields
An improved synthesis reported by Bayer Schering Pharma achieved an overall yield of 8.2% for a related selective Rho-kinase inhibitor containing the this compound scaffold. The process emphasized cost-effectiveness and safety, particularly in handling trifluoromethyl groups.
The synthesis of 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine intermediates, crucial for further functionalization, was achieved with yields up to 98% using well-controlled halogenation and purification steps.
Summary Table of Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation (Chlorination) | Chlorinating agent, 3-iodo-pyrrolo[2,3-b]pyridine | Controlled temp, solvent | ~98 | Selective 6-position chlorination |
| 2 | Palladium-Catalyzed Cross-Coupling | Pd catalyst, potassium carbonate, trifluoromethyl boronic acid | 80°C, N2 atmosphere, dioxane/water | Variable (up to 8.2% overall in multistep) | Introduction of trifluoromethyl group |
| 3 | Methylation (Optional) | NaH, methyl iodide, DMF | 0-5°C to RT | 73 | N-substitution for derivative synthesis |
| 4 | Purification | Column chromatography | Ethyl acetate/hexanes | - | Ensures purity |
Practical Notes on Preparation
- The order of solvent addition during formulation is critical to maintain solution clarity.
- Physical aids such as vortexing, ultrasound, or gentle heating improve solubility during stock preparation.
- Use of ion-exchange resins in purification steps can enhance product purity.
- Safety and cost considerations are paramount, especially when handling trifluoromethyl reagents and palladium catalysts.
Q & A
What are the key synthetic routes for 6-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, and how are yields optimized?
Basic Synthesis:
The compound is typically synthesized via multi-step protocols starting from pyrrolo[2,3-b]pyridine precursors. A common approach involves halogenation and trifluoromethylation steps. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine reacts with R-substituted aldehydes under acidic conditions to form intermediates, followed by regioselective chlorination using reagents like POCl₃ or PCl₃ . Yields (45–60%) depend on reaction time, temperature, and purification methods (e.g., column chromatography).
Advanced Optimization:
Regioselectivity challenges in chlorination can be addressed using directing groups or transition-metal catalysts. For instance, palladium-catalyzed C–H activation has been explored to improve positional selectivity . Microwave-assisted synthesis and flow chemistry are also employed to enhance reaction efficiency .
How is the molecular structure of this compound characterized, and what analytical techniques are critical?
Basic Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns, with the chloro and trifluoromethyl groups showing distinct deshielding effects (e.g., CF₃ at δ ~120–125 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS): Validates molecular weight (C₈H₄ClF₃N₂; MW: 228.58 g/mol) .
Advanced Techniques:
- X-ray Crystallography: Resolves the bicyclic core and confirms the spatial orientation of substituents. The chloro group at position 6 and CF₃ at position 3 are critical for FGFR1 binding .
- DFT Calculations: Predict electronic properties and reactive sites for further functionalization .
What biological targets are associated with this compound, and what mechanisms underpin its activity?
Primary Targets:
- Fibroblast Growth Factor Receptors (FGFR1–4): The compound exhibits pan-FGFR inhibition (e.g., IC₅₀: 7–25 nM for FGFR1–3) by competitively binding the ATP pocket. The 1H-pyrrolo[2,3-b]pyridine core forms hydrogen bonds with hinge residues (e.g., E562 and D641 in FGFR1), while the CF₃ group occupies a hydrophobic pocket .
Secondary Targets:
- Kinases (e.g., VEGFR2, PDGFR): Off-target profiling is essential due to structural similarities with other kinase inhibitors .
How do structural modifications impact its biological activity?
SAR Insights:
- Position 6 (Chloro): Replacement with bromine or iodine reduces FGFR1 affinity by 10-fold, highlighting the importance of electronegativity and size .
- Position 3 (CF₃): Substitution with methyl or ethoxy groups diminishes activity, emphasizing the role of hydrophobicity and steric bulk .
- Position 1 (N-H): Methylation (e.g., 1-methyl derivatives) improves metabolic stability but may reduce solubility .
Advanced Modifications:
- Introduction of Boronates: Enhances selectivity for FGFR2/3 via reversible covalent binding .
How can contradictory data on synthesis yields and bioactivity be resolved?
Case Example:
Yields for aldehyde coupling reactions vary (45–60%) due to competing side reactions. Kinetic studies using in-situ IR spectroscopy identified optimal stoichiometry (1:1.2 aldehyde:precursor) and temperature (70°C) to suppress byproducts . Similarly, discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardization using recombinant FGFR isoforms is recommended .
What advanced strategies address challenges in regioselective functionalization?
- Directed C–H Activation: Pd(OAc)₂/ligand systems enable selective chlorination at position 6 .
- Protecting Groups: SEM (trimethylsilylethoxymethyl) protects the pyrrole nitrogen during trifluoromethylation, preventing undesired side reactions .
How does molecular docking elucidate interaction modes with FGFR1?
Docking (e.g., Glide, AutoDock) reveals:
- The pyrrolopyridine core forms a hydrogen bond with E562.
- The CF₃ group interacts with hydrophobic residues (V492, L484).
- Position 6 chloro engages in halogen-π interactions with F642 .
How does this compound compare to fluoro or bromo analogs in activity?
- Fluoro Analogs: Exhibit reduced FGFR1 affinity (IC₅₀: ~50 nM) due to weaker hydrophobic interactions .
- Bromo Analogs: Improved potency (IC₅₀: 5 nM) but suffer from higher molecular weight and solubility issues .
What in vitro pharmacological evaluations are critical for preclinical development?
- Cell Proliferation Assays: 4T1 breast cancer cells treated with 10 µM compound show 80% growth inhibition via MTT assay .
- Apoptosis/Migration: Flow cytometry (Annexin V/PI staining) and transwell assays confirm induction of apoptosis and inhibition of metastasis .
Which analytical methods ensure purity and stability in formulation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
